

N-Methyltaxol C chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Methyltaxol C*

Cat. No.: B049189

[Get Quote](#)

N-Methyltaxol C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyltaxol C is a derivative of Taxol C, a member of the taxane family of diterpenoids. Taxanes, most notably Paclitaxel (Taxol®), are highly effective antineoplastic agents used in the treatment of a variety of cancers. They function primarily by interfering with the normal dynamics of microtubules, essential components of the cellular cytoskeleton. This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **N-Methyltaxol C**. Due to the limited availability of specific biological data for **N-Methyltaxol C**, this guide presents the established mechanism of action and signaling pathways of its close analogue, Paclitaxel, as a proxy. Detailed experimental protocols for the evaluation of taxane compounds are also provided.

Chemical Structure and Properties

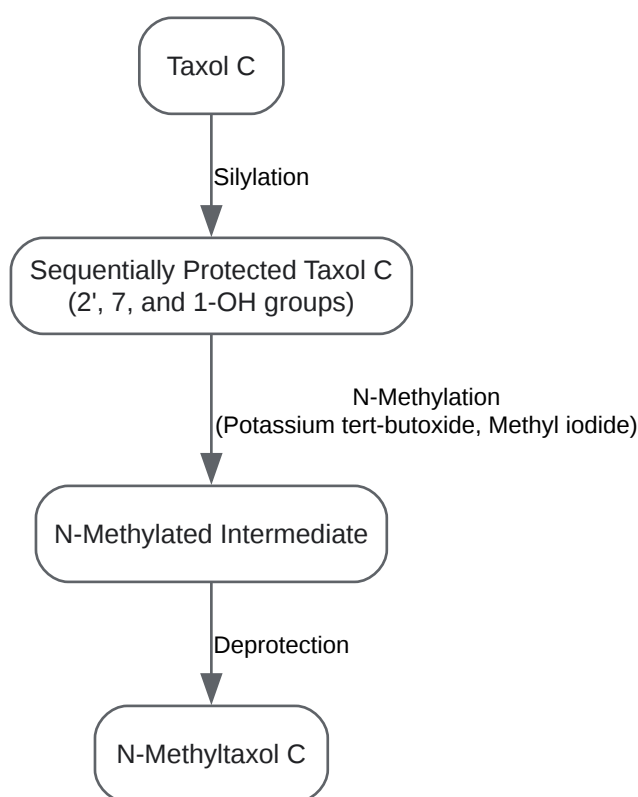
N-Methyltaxol C is characterized by the core taxane skeleton with a methyl group substitution on the amide nitrogen of the C-13 side chain.

Property	Data	Reference
Molecular Formula	C ₄₇ H ₅₉ NO ₁₄	[1]
Molecular Weight	861.98 g/mol	[1]
CAS Number	153083-53-5	[1]
Appearance	Solid	-
Optical Rotation	[α] _D = -53 (c 1.0, CHCl ₃)	-

Synthesis of N-Methyltaxol C

A reported method for the synthesis of **N-Methyltaxol C** involves a multi-step process starting from the more readily available Taxol C.[1] The key steps include the sequential protection of the hydroxyl groups, followed by N-methylation of the amide, and subsequent deprotection.

Synthetic Workflow



[Click to download full resolution via product page](#)

Caption: Synthetic scheme for **N-Methyltaxol C**.

Biological Activity and Mechanism of Action (Inferred from Paclitaxel)

The biological activity of **N-Methyltaxol C** is presumed to be similar to that of other taxanes, primarily acting as a microtubule-stabilizing agent.

Microtubule Stabilization

Taxanes bind to the β -tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization. This disruption of normal microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.

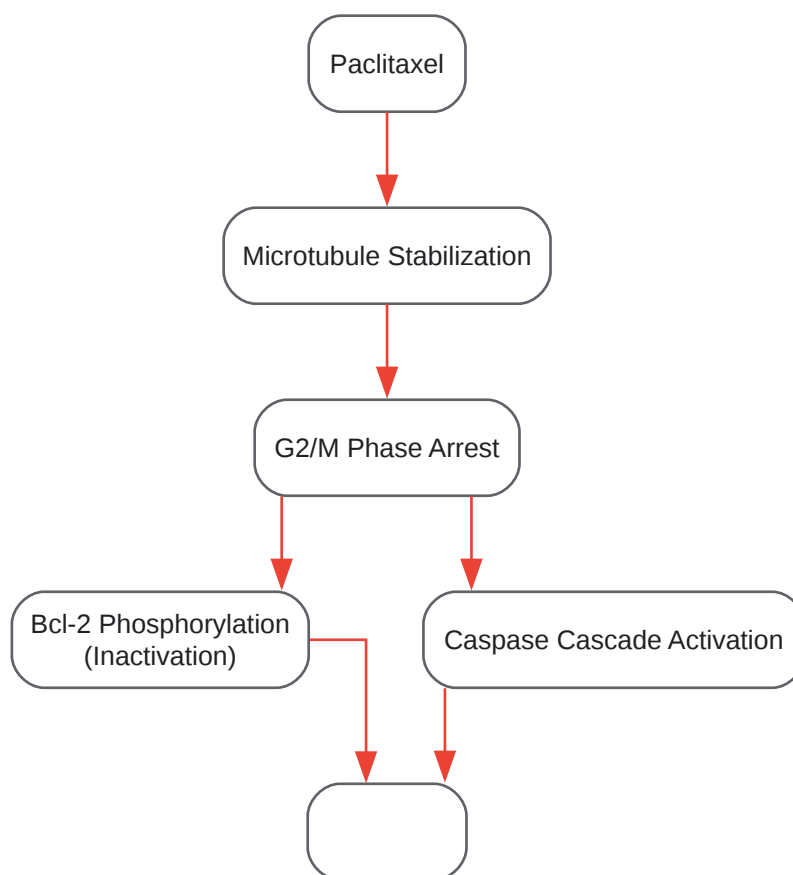
Hypothetical Comparative Cytotoxicity

While specific IC50 values for **N-Methyltaxol C** are not readily available in the literature, a hypothetical comparison with Paclitaxel is presented below for illustrative purposes.

Compound	Cell Line	IC50 (nM)
N-Methyltaxol C	A549 (Lung Carcinoma)	Data not available
Paclitaxel	A549 (Lung Carcinoma)	5 - 15 ^[2]
N-Methyltaxol C	MCF-7 (Breast Adenocarcinoma)	Data not available
Paclitaxel	MCF-7 (Breast Adenocarcinoma)	2 - 10 ^{[2][3]}
N-Methyltaxol C	HeLa (Cervical Cancer)	Data not available
Paclitaxel	HeLa (Cervical Cancer)	3 - 8

Signaling Pathways in Paclitaxel-Induced Apoptosis

The stabilization of microtubules by Paclitaxel triggers a cascade of signaling events culminating in programmed cell death.



[Click to download full resolution via product page](#)

Caption: Paclitaxel-induced apoptotic pathway.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of compounds like **N-Methyltaxol C** on cancer cell lines.

Workflow:



[Click to download full resolution via product page](#)

Caption: MTT assay experimental workflow.

Methodology:

- Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
- Compound Treatment: Prepare serial dilutions of **N-Methyltaxol C** in culture medium and add to the wells. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
- MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
- Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the assembly of purified tubulin into microtubules.

Workflow:



[Click to download full resolution via product page](#)

Caption: Tubulin polymerization assay workflow.

Methodology:

- **Reagent Preparation:** Reconstitute purified tubulin in a general tubulin buffer containing GTP.
- **Reaction Setup:** In a 96-well plate, add the tubulin solution and the test compound (**N-Methyltaxol C**) or a control (e.g., Paclitaxel as a positive control, or vehicle as a negative control).
- **Initiation of Polymerization:** Incubate the plate at 37°C to initiate tubulin polymerization.
- **Data Acquisition:** Measure the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. The increase in absorbance corresponds to the formation of microtubules.
- **Data Analysis:** Plot the absorbance as a function of time to generate polymerization curves. Compare the curves for **N-Methyltaxol C**-treated samples to the controls to determine its effect on the rate and extent of tubulin polymerization.

Conclusion

N-Methyltaxol C represents an interesting modification of the taxane scaffold. While its synthesis has been described, a comprehensive biological characterization is not yet publicly available. Based on the extensive knowledge of its parent compounds, **N-Methyltaxol C** is expected to function as a microtubule-stabilizing agent with potential anticancer activity. The experimental protocols provided in this guide offer a framework for the detailed investigation of its cytotoxic and tubulin-modulating properties, which will be crucial in determining its potential as a therapeutic agent. Further research is warranted to elucidate the specific biological profile of **N-Methyltaxol C** and to understand how N-methylation at the C-3' amide position influences its interaction with tubulin and its overall efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-methylation of the c3' amide of taxanes: synthesis of N-methyltaxol C and N-methylpaclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-Methyltaxol C chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b049189#n-methyltaxol-c-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com